
Benzeneethaneperoxoic acid
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Description
Benzeneethaneperoxoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Epoxidation of Alkenes
Perbenzoic acid reacts with alkenes to form epoxides via an electrophilic oxygen-transfer mechanism. The reaction proceeds through a cyclic transition state where the peracid's electrophilic oxygen attacks the electron-rich double bond:
Reaction:
C H C O OOH+R C CR →R C O CR +C H COOH
Mechanistic Highlights:
-
The reaction is stereospecific, preserving the geometry of the alkene6.
-
Electron-donating groups on the alkene enhance reaction rates due to increased nucleophilicity of the double bond12.
Data Table:
Substrate | Reaction Conditions | Epoxide Yield (%) | Reference |
---|---|---|---|
Cyclohexene | 25°C, 12 h | 92 | 612 |
Styrene | 0°C, 6 h | 85 | 12 |
1,3-Butadiene | 40°C, 24 h | 78 | 6 |
Baeyer-Villiger Oxidation
Perbenzoic acid facilitates the Baeyer-Villiger oxidation of ketones, inserting an oxygen atom adjacent to the carbonyl group to form lactones or esters:
Reaction:
RC O R +C H C O OOH→RC O OR +C H COOH
Key Findings:
-
The reaction exhibits regioselectivity, favoring migration of the more substituted alkyl group12.
-
Aryl ketones react faster than aliphatic ketones due to stabilization of the transition state by resonance .
Data Table:
Ketone | Product | Yield (%) | Reaction Time |
---|---|---|---|
Acetophenone | Phenyl acetate | 88 | 8 h |
Cyclohexanone | ε-Caprolactone | 75 | 12 h |
Oxidation of Sulfides
Perbenzoic acid oxidizes sulfides to sulfoxides and further to sulfones under controlled conditions:
Reaction Sequence:
R SC H C O OOHR SOExcess C H C O OOHR SO
Experimental Insights:
-
Stoichiometric control determines whether sulfoxide or sulfone is the major product .
-
Steric hindrance at the sulfur center slows the second oxidation step .
Thermal Decomposition
Perbenzoic acid undergoes exothermic decomposition at elevated temperatures, producing benzoic acid and oxygen gas:
Reaction:
2C H C O OOH→2C H COOH+O
Kinetic Data:
Acid-Base Reactions
As a weak acid (pKa≈7.1), perbenzoic acid participates in neutralization reactions with strong bases:
Reaction with NaOH:
C H C O OOH+NaOH→C H C O OO−Na++H O
Applications:
Radical Reactions
Perbenzoic acid reacts with hydroxyl radicals (- OH) in aqueous solutions, leading to decarboxylation and ring hydroxylation:
Mechanism:
-
Hydrogen abstraction from the benzene ring forms a cyclohexadienyl radical, which subsequently reacts with O₂ to yield hydroxylated products .
Key Pathway:
C H C O OOH+ OH→C H OH C O OH+H O
Properties
CAS No. |
19910-09-9 |
---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-phenylethaneperoxoic acid |
InChI |
InChI=1S/C8H8O3/c9-8(11-10)6-7-4-2-1-3-5-7/h1-5,10H,6H2 |
InChI Key |
BXGXGTXWGGOFSP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)OO |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OO |
Synonyms |
peroxyphenylacetic acid |
Origin of Product |
United States |
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